

experimental protocol for using 2,5-Dimethyl-4-iodophenol

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Compound of Interest

Compound Name: 2,5-Dimethyl-4-iodophenol

CAS No.: 114971-53-8

Cat. No.: B050664

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Technical Application Note: 2,5-Dimethyl-4-iodophenol

Protocol Series: Advanced Synthetic Scaffolding in Drug Discovery

Executive Summary & Application Scope

2,5-Dimethyl-4-iodophenol (CAS: 114971-53-8) is a specialized aryl iodide building block used primarily in the synthesis of sterically defined biaryl scaffolds.^[1] Unlike simple iodophenols, the 2,5-dimethyl substitution pattern offers two distinct pharmacological advantages in drug design:

- **Metabolic Blocking:** The methyl groups block common metabolic "soft spots" on the phenyl ring, potentially increasing the half-life of the final drug candidate.
- **Atropisomer Control:** The ortho-methyl group (position 5, adjacent to the iodine) introduces steric hindrance that can restrict bond rotation in biaryl systems, a critical factor in designing kinase inhibitors and protein-protein interaction disruptors.

This guide details the protocols for handling this light-sensitive reagent and executing high-yield Suzuki-Miyaura cross-couplings, specifically addressing the steric challenges posed by the C5-methyl group.

Chemical Identity & Physical Properties[2][3][4][5][6]

[7]

Property	Specification
Chemical Name	2,5-Dimethyl-4-iodophenol
Synonyms	4-Iodo-2,5-xyleneol; 2-Hydroxy-5-iodo-p-xylene
CAS Number	114971-53-8
Molecular Formula	
Molecular Weight	248.06 g/mol
Appearance	Off-white to pale brown crystalline solid
Solubility	Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water
Stability	Light Sensitive (Store in amber vials); Air sensitive (Oxidation to quinones possible)
pKa (Predicted)	~9.5 (Phenolic OH)

Safety & Handling (E-E-A-T)

Hazard Classification: Corrosive, Irritant.[2]

- Corrosivity: Phenolic compounds can cause severe skin burns and eye damage.[3] Double-gloving (Nitrile) is required.
- Iodide Instability: Aryl iodides can liberate free iodine () upon prolonged exposure to light, turning the solid violet/brown.

- Quality Check: If the solid is dark purple, wash with a 10% sodium thiosulfate solution during the workup of your first reaction to remove free iodine, which can poison Palladium catalysts.

Core Experimental Protocol: Sterically Demanding Cross-Coupling

Objective: Synthesize a biaryl scaffold using **2,5-dimethyl-4-iodophenol**. Challenge: The methyl group at C5 (ortho to the iodine) creates steric hindrance, making standard

protocols sluggish. This protocol utilizes a high-activity Buchwald precatalyst system to ensure conversion.

Phase A: Phenol Protection (The "Switch")

Rationale: Free phenols can poison Pd-catalysts and undergo side reactions. We protect the phenol as a Methoxymethyl (MOM) ether or Silyl ether (TBS) prior to coupling.

Reagents:

- **2,5-Dimethyl-4-iodophenol** (1.0 equiv)[1]
- Chloromethyl methyl ether (MOMCl) (1.2 equiv) [Warning: Carcinogen] OR tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)
- N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
- Dichloromethane (DCM) (anhydrous)

Step-by-Step:

- Dissolve **2,5-Dimethyl-4-iodophenol** in anhydrous DCM (0.2 M concentration) under atmosphere.
- Cool to 0°C in an ice bath.
- Add DIPEA dropwise via syringe.

- Add MOMCl (or TBSCl dissolved in DCM) slowly to maintain temperature < 5°C.
- Warm to Room Temperature (RT) and stir for 2 hours.
- QC Check: Monitor via TLC (Hexane/EtOAc 8:1). The product will have a higher R_f than the starting phenol.
- Workup: Quench with saturated NaOH, extract with DCM, dry over MgSO_4 , and concentrate.

Phase B: The Suzuki-Miyaura Coupling

Rationale: We use SPhos Pd G2 or XPhos Pd G2. These bulky, electron-rich phosphine ligands are specifically designed to facilitate oxidative addition into sterically hindered aryl halides (like our ortho-methylated substrate).

Reagents:

- Protected **2,5-Dimethyl-4-iodophenol** (1.0 equiv)
- Aryl Boronic Acid (**1**) (1.5 equiv)[4]
- Catalyst: SPhos Pd G2 (2-5 mol%)
- Base: **2** (3.0 equiv, finely ground)
- Solvent: Toluene:Water (10:1 ratio) or 1,4-Dioxane:Water (4:1)

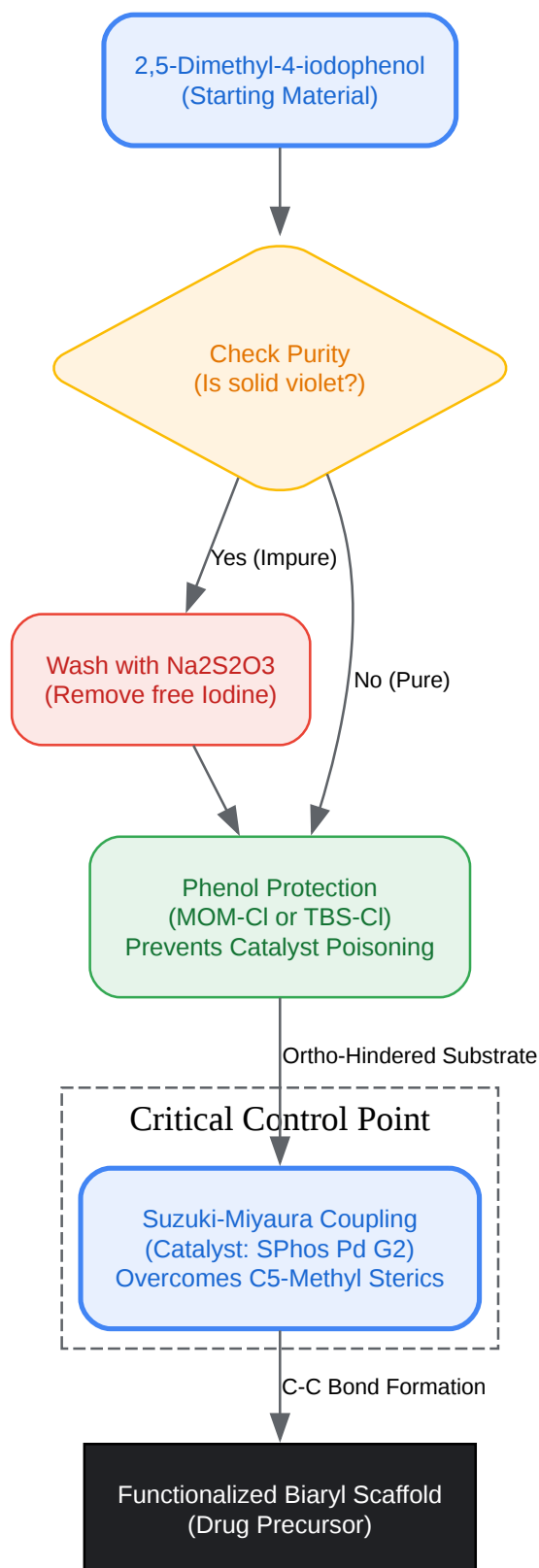
Step-by-Step:

- Setup: In a microwave vial or heavy-walled pressure tube, combine the Protected Iodophenol, Aryl Boronic Acid, and

- Degassing (Critical): Add the solvent mixture. Sparge with Argon gas for 10 minutes. Oxygen is the enemy of this reaction; it causes homocoupling of the boronic acid.
- Catalyst Addition: Add SPhos Pd G2 quickly and seal the vessel under Argon.
- Reaction: Heat to 80-100°C for 4–12 hours.
 - Note: If using a microwave reactor, heat to 100°C for 30 minutes.
- Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove Palladium black. Rinse with EtOAc.
- Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Silica Gel).

Phase C: Diagrammatic Workflow

The following diagram illustrates the logic flow from starting material to the functionalized biaryl scaffold, highlighting the steric considerations.



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Figure 1: Synthetic workflow for **2,5-Dimethyl-4-iodophenol**, emphasizing purification and steric management during catalysis.

Troubleshooting & Optimization Matrix

Observation	Probable Cause	Corrective Action
Low Conversion (<20%)	Oxidative Addition Failure	The C5-methyl group is blocking the Pd. Switch to XPhos or RuPhos ligands which are bulkier and drive the reaction. Increase Temp to 110°C.
Protodeiodination (Iodine replaced by H)	Hydride Source Contamination	Ensure solvents are anhydrous. Avoid using alcohols (MeOH/EtOH) as co-solvents if this occurs.
Homocoupling of Boronic Acid	Oxygen in System	Degas solvents more rigorously (Freeze-Pump-Thaw method is superior to sparging).
Dark Reaction Mixture	Pd Black Precipitation	Catalyst decomposition. Add more ligand (excess phosphine) or lower the reaction temperature.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the product using these spectral markers:

- **¹H NMR (Loss of Signal):** The starting material has a distinct aromatic proton pattern. Upon coupling, the integration of the aromatic region will increase, and the specific shift of the proton ortho to the iodine will change significantly due to the new aryl ring's ring current.
- **¹³C NMR (Carbon Shift):** The Carbon attached to the Iodine (C-I) typically appears around 80-90 ppm. In the product (Biaryl), this carbon (C-C) will shift downfield to 130-140 ppm.

- Mass Spectrometry: Look for the specific isotope pattern. The starting material has a mass of ~248 Da. The product will lack the Iodine mass defect and show the mass of the coupled adduct.

References

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